O-Acetyl-L-homoserine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

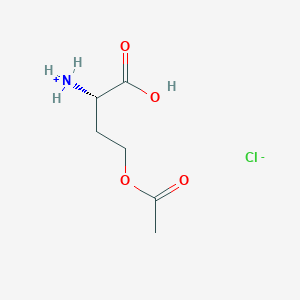

(2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZHWEFUZURWRL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the O-Acetyl-L-homoserine Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the O-Acetyl-L-homoserine (OAH) metabolic pathway, a critical route in the biosynthesis of the essential amino acid L-methionine in numerous microorganisms. This document details the core biochemical reactions, enzymatic players, regulatory mechanisms, and experimental methodologies used to study this pathway. The content is designed to be a valuable resource for researchers in metabolic engineering, drug discovery, and microbial physiology.

Core Metabolic Pathway

The biosynthesis of O-Acetyl-L-homoserine is a key intermediate step in the conversion of aspartate to methionine. The pathway begins with the phosphorylation of L-homoserine, which is derived from the central metabolite L-aspartate.

The central reaction is the acetylation of L-homoserine to form O-Acetyl-L-homoserine, catalyzed by the enzyme Homoserine O-acetyltransferase (HAT) , also known as MetX. This reaction utilizes acetyl-CoA as the acetyl group donor.[1] Subsequently, OAH is converted to L-homocysteine through the action of O-acetylhomoserine sulfhydrylase (OAHS) , also known as MetY, which incorporates sulfide.[2][3][4] L-homocysteine is then methylated to form the final product, L-methionine.

In some organisms, an alternative pathway involving O-succinyl-L-homoserine exists, catalyzed by homoserine O-succinyltransferase (MetA).[2] However, the O-acetylated intermediate is prevalent in many bacteria and fungi.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative Genomics of Transcriptional Regulation of Methionine Metabolism in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite concentrations, fluxes and free energies imply efficient enzyme usage [escholarship.org]

- 4. O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of O-Acetyl-L-homoserine in Methionine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular processes, including protein synthesis, methylation reactions, and the biosynthesis of other metabolites. Its de novo synthesis is crucial for organisms that cannot acquire it from their environment. In a significant number of bacteria, fungi, and yeast, the biosynthesis of methionine proceeds through a direct sulfhydrylation pathway, in which O-Acetyl-L-homoserine (OAH) serves as a key metabolic intermediate. This technical guide provides an in-depth exploration of the function of OAH in methionine synthesis, focusing on the core enzymatic reactions, regulatory mechanisms, and experimental methodologies used to study this vital pathway.

The Direct Sulfhydrylation Pathway: OAH as the Activated Precursor

The direct sulfhydrylation pathway represents an efficient route for the assimilation of inorganic sulfur into the carbon backbone of methionine. This pathway is characterized by the direct conversion of an activated homoserine derivative to homocysteine, the immediate precursor of methionine. In this context, O-Acetyl-L-homoserine is the activated substrate.

The biosynthesis of OAH is the first committed step in this specific methionine synthesis route. It is synthesized from L-homoserine and acetyl-CoA in a reaction catalyzed by the enzyme homoserine O-acetyltransferase (HAT) (EC 2.3.1.31).[1][2]

L-homoserine + acetyl-CoA ⇌ O-Acetyl-L-homoserine + CoA

Once synthesized, OAH serves as the substrate for the key enzyme of this pathway: O-acetylhomoserine sulfhydrylase (OAHS) (EC 2.5.1.49), also known as O-acetylhomoserine aminocarboxypropyltransferase.[3][4] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the γ-replacement of the acetyl group of OAH with sulfide (B99878) (H₂S), yielding L-homocysteine.[5][6][7]

O-Acetyl-L-homoserine + H₂S → L-homocysteine + acetate

Finally, L-homocysteine is methylated to form L-methionine by either a cobalamin-dependent or -independent methionine synthase.

It is important to note that alternative pathways for methionine biosynthesis exist in various organisms. For instance, many bacteria utilize a transsulfuration pathway involving O-succinyl-L-homoserine, while plants primarily use O-phospho-L-homoserine.[8] The prevalence of the OAH-dependent pathway in fungi, yeast, and certain bacteria underscores its significance as a target for antimicrobial drug development.

Enzymology of the OAH-Dependent Pathway

The efficiency and regulation of the direct sulfhydrylation pathway are dictated by the kinetic properties and regulatory features of its constituent enzymes, HAT and OAHS.

Homoserine O-acetyltransferase (HAT)

HAT controls the entry of L-homoserine into the methionine-specific branch of the aspartate metabolic pathway. Its activity is a critical point of regulation.

O-Acetylhomoserine Sulfhydrylase (OAHS)

OAHS is a PLP-dependent enzyme that belongs to the Cys/Met metabolism PLP-dependent family.[5] The reaction mechanism is thought to proceed via a ping-pong mechanism, involving the formation of an external aldimine with OAH.[9]

Quantitative Data on Enzyme Kinetics and Inhibition

Understanding the quantitative aspects of enzyme function is crucial for metabolic modeling and drug design. The following tables summarize key kinetic and inhibition data for HAT and OAHS from various microbial sources.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference |

| Homoserine O-acetyltransferase | Brevibacterium flavum | L-homoserine | - | - | [10] |

| Acetyl-CoA | - | - | [10] | ||

| O-acetylhomoserine sulfhydrylase | Thermotoga maritima | O-acetyl-L-homoserine | - | 900 s⁻¹ (apparent k_cat_) | [8] |

| Clostridioides difficile | O-acetyl-L-homoserine | - | - | [7] | |

| Saccharomyces cerevisiae | O-acetyl-L-homoserine | - | - | [11] | |

| Aeropyrum pernix K1 | O-acetyl-L-serine | 28 | 202 s⁻¹ | [12][13] | |

| Sulfide | < 0.2 | - | [12][13] |

Table 1: Kinetic Parameters of Key Enzymes in the OAH-Dependent Methionine Synthesis Pathway.

| Enzyme | Organism | Inhibitor | K_i_ (mM) | Type of Inhibition | Reference |

| Homoserine O-acetyltransferase | Brevibacterium flavum | L-methionine | 4.8 (I_0.5_) | Mixed-type | [10] |

| S-adenosylmethionine | 0.26 (I_0.5_) | Non-competitive | [10] | ||

| O-acetylhomoserine sulfhydrylase | Clostridioides difficile | L-methionine | - | Feedback inhibition | [7] |

| Nγ-acetyl-L-2,4-diaminobutyric acid | 0.04 | Competitive | [7] |

Table 2: Inhibition of Key Enzymes in the OAH-Dependent Methionine Synthesis Pathway. Note: I_0.5_ represents the concentration required for 50% inhibition.

Regulation of the OAH-Dependent Methionine Biosynthesis

The synthesis of methionine is tightly regulated to meet cellular demands while avoiding the unnecessary expenditure of energy and resources. In the OAH-dependent pathway, regulation occurs primarily through feedback inhibition of enzyme activity.

Feedback Inhibition: The end products of the pathway, L-methionine and its derivative S-adenosylmethionine (SAM), act as allosteric inhibitors of homoserine O-acetyltransferase.[10] This feedback mechanism ensures that the production of OAH is attenuated when sufficient methionine is present. For instance, in Brevibacterium flavum, both methionine and SAM inhibit HAT activity, with SAM being a more potent inhibitor.[10] OAHS activity is also subject to feedback inhibition by L-methionine in some organisms, such as Clostridioides difficile.[7]

Experimental Protocols

Purification of O-Acetylhomoserine Sulfhydrylase (OAHS) from Yeast

This protocol is adapted from methodologies described for the purification of OAHS from Saccharomyces cerevisiae.[14]

Materials:

-

Yeast cell paste

-

Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol, 1 mM PMSF

-

Dialysis Buffer: 20 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM β-mercaptoethanol

-

DEAE-cellulose column

-

Gel filtration column (e.g., Sephadex G-200)

-

Protein concentration assay reagent (e.g., Bradford reagent)

Procedure:

-

Cell Lysis: Resuspend yeast cell paste in Lysis Buffer and disrupt the cells using a bead beater or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve a desired saturation range (e.g., 40-60%). Stir for 30 minutes at 4°C.

-

Centrifugation and Resuspension: Centrifuge at 15,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

-

Dialysis: Dialyze the resuspended pellet against several changes of Dialysis Buffer overnight at 4°C.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with Dialysis Buffer. Elute the protein with a linear gradient of KCl (e.g., 0-0.5 M) in Dialysis Buffer. Collect fractions and assay for OAHS activity.

-

Gel Filtration Chromatography: Pool the active fractions and concentrate them. Apply the concentrated sample to a gel filtration column equilibrated with Dialysis Buffer. Elute with the same buffer and collect fractions.

-

Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE. Determine the protein concentration using the Bradford assay.

O-Acetylhomoserine Sulfhydrylase (OAHS) Activity Assay

This assay measures the production of homocysteine from OAH and sulfide.[9]

Materials:

-

Purified OAHS enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.8)

-

O-Acetyl-L-homoserine (OAH) solution

-

Sodium sulfide (Na₂S) solution (freshly prepared)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, OAH, and Na₂S in a microcuvette.

-

Initiate the reaction by adding a small amount of purified OAHS enzyme.

-

Monitor the production of homocysteine by measuring the increase in absorbance at 412 nm due to the reaction of the thiol group of homocysteine with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

-

Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Protein Concentration Determination (Bradford Assay)

This is a standard method for quantifying protein concentration.[15][16][17][18]

Materials:

-

Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)

-

Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 1.0 mg/mL)

-

Protein sample

-

Spectrophotometer

Procedure:

-

Prepare a series of BSA standards of known concentrations.

-

Add a small volume of each standard and the unknown protein sample to separate test tubes or microplate wells.

-

Add the Bradford reagent to each tube/well and mix.

-

Incubate at room temperature for at least 5 minutes.

-

Measure the absorbance at 595 nm.

-

Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

-

Determine the concentration of the unknown protein sample by interpolating its absorbance on the standard curve.

Visualizing the Pathway and Experimental Workflow

Biochemical Pathway of Methionine Synthesis via OAH

Caption: OAH-dependent methionine biosynthesis pathway.

Experimental Workflow for OAHS Characterization

Caption: Workflow for OAHS purification and characterization.

Conclusion and Future Directions

O-Acetyl-L-homoserine stands as a critical intermediate in the direct sulfhydrylation pathway for methionine biosynthesis in a diverse range of microorganisms. The enzymes responsible for its synthesis and conversion, homoserine O-acetyltransferase and O-acetylhomoserine sulfhydrylase, represent key control points and are attractive targets for the development of novel antimicrobial agents. Further research focusing on the detailed structural and mechanistic aspects of these enzymes from various pathogenic organisms will be instrumental in designing specific and potent inhibitors. Moreover, a deeper understanding of the regulatory networks governing this pathway through metabolic flux analysis will provide valuable insights for metabolic engineering efforts aimed at overproducing methionine or related compounds of industrial interest. This technical guide provides a solid foundation for researchers and professionals engaged in these exciting areas of study.

References

- 1. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. O-acetylhomoserine aminocarboxypropyltransferase - Wikipedia [en.wikipedia.org]

- 5. journals.asm.org [journals.asm.org]

- 6. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures and kinetics of Thermotoga maritima MetY reveal new insights into the predominant sulfurylation enzyme of bacterial methionine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Feedback inhibition by methionine and S-adenosylmethionine, and desensitization of homoserine O-acetyltransferase in Brevibacterium flavum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 16. Quantifying proteins using the Bradford method [qiagen.com]

- 17. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 18. bioagilytix.com [bioagilytix.com]

O-Acetyl-L-homoserine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for O-Acetyl-L-homoserine hydrochloride. This compound is a key intermediate in the biosynthesis of L-methionine and serves as a versatile synthon for the synthesis of L-Homoserine peptides.[1][2][3]

Chemical Properties and Structure

This compound is the hydrochloride salt of the O-acetylated form of L-homoserine.[4] It is typically a white to off-white or pale brown solid.[5][6]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 250736-84-6 | [1][4][5][7] |

| Molecular Formula | C₆H₁₂ClNO₄ | [4][5][8] |

| Molecular Weight | 197.62 g/mol | [1][4][5] |

| Appearance | Off-white to pale brown solid | [5][6] |

| Melting Point | 131-138 °C | [5] |

| Solubility | Slightly soluble in methanol (B129727) and water. Sparingly soluble in DMSO and PBS (pH 7.2). | [5][6][7][9] |

| Purity | ≥95% or ≥98% | [1][5][9] |

| Storage | Short-term at room temperature; long-term at -20°C.[5][6] | [5][6] |

Structural Information

The structural details of this compound are provided in the following table.

| Identifier | Value | References |

| IUPAC Name | (2S)-2-amino-4-(acetyloxy)butanoic acid;hydrochloride | [4] |

| Synonyms | L-Homoserine Acetate Hydrochloride | [1][4][5] |

| SMILES | CC(=O)OCCC(C(=O)O)N.Cl | [4] |

| InChI | InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | [4][9] |

| InChI Key | LFZHWEFUZURWRL-JEDNCBNOSA-N | [4][9] |

Experimental Protocols

This section outlines methodologies for the synthesis, purification, and analysis of this compound, based on established chemical principles.

Synthesis of this compound

The following protocol is adapted from a general method for the O-acetylation of hydroxyamino acids and can be applied for the synthesis of this compound.[8][10]

Objective: To synthesize this compound via the direct acetylation of L-homoserine.

Materials:

-

L-Homoserine

-

Glacial Acetic Acid

-

Acetyl Chloride[8]

-

Hydrochloric Acid[8]

-

Diethyl Ether[8]

-

Anhydrous Sodium Sulfate

-

Glass-stoppered reaction vessel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-homoserine in glacial acetic acid containing hydrochloric acid in a glass-stoppered reaction vessel.[8]

-

Acetylation: Cool the solution in an ice bath. While stirring, slowly add acetyl chloride to the solution. The acidic conditions favor the selective O-acetylation and prevent N-acetylation.[8]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, precipitate the this compound by adding diethyl ether.[8]

-

Isolation: Collect the precipitate by filtration and wash with diethyl ether to remove impurities.

-

Drying: Dry the product under vacuum to yield the final compound.

Yields for this type of reaction are reported to be over 90%.[8]

Purification

If further purification is required, the following methods can be employed:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water.

-

Ion-Exchange Chromatography: For higher purity, dissolve the product in water and apply it to a Dowex-50 (H+ form) column. Wash the column with deionized water and then elute the product with a dilute ammonia (B1221849) solution. The fractions containing the product can be combined and lyophilized.[10]

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Proton NMR (¹H NMR) and Mass Spectrometry: These are standard methods for confirming the identity of the compound.[5][6]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity. A suggested method involves a chiral stationary phase column (e.g., ChiroSil® SCA(-)) with a mobile phase of methanol/water with perchloric acid and UV detection at 210 nm.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantification, especially in complex biological samples. After protein precipitation and solvent evaporation, the sample is reconstituted and analyzed.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires prior derivatization of the compound to increase its volatility.[11]

The general workflow for the analysis of O-Acetyl-L-homoserine is depicted in the following diagram.

Biological Role: L-Methionine Biosynthesis

O-Acetyl-L-homoserine is a crucial intermediate in the direct sulfhydrylation pathway for the biosynthesis of L-methionine in various microorganisms, including fungi and some bacteria.[12][13][14] This pathway involves two key enzymatic steps starting from L-homoserine.

-

Acetylation of L-homoserine: L-homoserine is first acetylated to form O-Acetyl-L-homoserine. This reaction is catalyzed by the enzyme L-homoserine O-acetyltransferase (EC 2.3.1.31), also known as Met2p or MetX.[12][13]

-

Sulfhydrylation: O-Acetyl-L-homoserine then reacts with hydrogen sulfide (B99878) to produce L-homocysteine. This step is catalyzed by O-acetylhomoserine sulfhydrylase (EC 2.5.1.49), also referred to as Met17p, Met15p, or MetY.[12][13]

L-homocysteine is subsequently methylated to form the final product, L-methionine.

The following diagram illustrates the conversion of L-homoserine to L-homocysteine.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. scbt.com [scbt.com]

- 4. journals.asm.org [journals.asm.org]

- 5. A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

O-Acetyl-L-homoserine: A Technical Guide to its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-homoserine (OAH) is a pivotal intermediate in the methionine biosynthesis pathway found in a wide range of microorganisms, including bacteria and fungi. Its discovery was a significant step in elucidating the metabolic route to this essential amino acid. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of O-Acetyl-L-homoserine. It details the experimental protocols for its purification from biological sources and its analysis using modern chromatographic and spectroscopic techniques. Furthermore, this document presents key quantitative data on OAH production and the kinetics of its synthesizing enzyme, homoserine O-acetyltransferase, to serve as a valuable resource for researchers in metabolic engineering and drug development.

Discovery and Biological Role

The identification of O-Acetyl-L-homoserine as a key intermediate in methionine biosynthesis was first detailed in the seminal work of Nagai and Flavin in 1967.[1][2] Their research with the fungus Neurospora crassa established that OAH is formed by the acetylation of L-homoserine, a reaction catalyzed by the enzyme homoserine O-acetyltransferase (EC 2.3.1.31).[1][2] This reaction precedes the incorporation of a sulfur atom to form homocysteine, a direct precursor to methionine.[3]

The Methionine Biosynthesis Pathway

O-Acetyl-L-homoserine lies at a critical juncture in the metabolic pathway converting aspartate to methionine. The biosynthesis begins with L-aspartate, which is converted in several steps to L-homoserine. Homoserine O-acetyltransferase then utilizes acetyl-CoA to acetylate the hydroxyl group of L-homoserine, yielding O-Acetyl-L-homoserine.[2][3] Subsequently, O-acetyl-L-homoserine sulfhydrylase catalyzes the reaction of OAH with a sulfur donor, typically sulfide, to produce L-homocysteine, which is then methylated to form L-methionine.[3]

References

O-Acetyl-L-homoserine Hydrochloride: A Technical Guide for Researchers

CAS Number: 250736-84-6

Synonyms: L-Homoserine Acetate (B1210297) Hydrochloride, O-acetyl-L-homo-serine hydrochloride

This technical guide provides an in-depth overview of O-Acetyl-L-homoserine hydrochloride, a key intermediate in amino acid biosynthesis and a compound of interest for its immunomodulatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical properties, relevant experimental protocols, and biological pathway visualizations.

Chemical and Physical Properties

This compound is the hydrochloride salt of the acetylated form of L-homoserine.[1] Its properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 250736-84-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₂ClNO₄ | [1][2][3] |

| Molecular Weight | 197.62 g/mol | [1][2] |

| IUPAC Name | (2S)-4-acetyloxy-2-aminobutanoic acid;hydrochloride | [1] |

| Appearance | Off-white to pale brown solid | [2] |

| Purity | ≥95% | [2][3][4][5] |

| Melting Point | 131-138°C | [2] |

| Solubility | Slightly soluble in methanol (B129727) and water; Sparingly soluble in DMSO and Ethanol | [2][4] |

| Storage | May be stored at room temperature for the short-term, but -20°C is recommended for long-term storage. | [2] |

Biological Significance and Applications

O-Acetyl-L-homoserine is a crucial intermediate in the biosynthesis of L-methionine in various organisms, including fungi and bacteria.[4] It serves as a precursor that can be converted to L-methionine through enzymatic reactions.[7] This role makes it a significant compound in metabolic and biochemical research.

Beyond its metabolic role, O-Acetyl-L-homoserine has been identified as a ligand for interleukin-10 (IL-10), an anti-inflammatory cytokine.[6] It has been shown to enhance the expression of IL-10, suggesting potential applications in immunology and the development of therapeutics targeting inflammatory responses.[6]

Furthermore, its chemical structure makes it a versatile synthon, or building block, for the synthesis of L-homoserine-containing peptides and other complex organic molecules.[2][5]

Experimental Protocols

Detailed experimental protocols are essential for the effective application of this compound in a research setting. Below are methodologies for its use in enzymatic assays and peptide synthesis.

Enzymatic Assay: Homoserine O-Acetyltransferase Activity

This protocol is adapted from a study on the metabolic engineering of E. coli for the production of O-Acetyl-L-homoserine and is suitable for determining the activity of homoserine O-acetyltransferase (MetX), the enzyme responsible for its synthesis.

1. Enzyme Preparation:

-

Express the homoserine O-acetyltransferase enzyme (e.g., MetX from Bacillus cereus) in a suitable host like E. coli.

-

Lyse the cells and purify the enzyme using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).

-

Determine the protein concentration of the purified enzyme.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 7.4)

-

5 mM MgCl₂

-

0.2 mM acetyl-CoA

-

2 mM L-homoserine

-

0.5 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

A suitable amount of the purified enzyme.

-

3. Assay Procedure:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

The reaction is carried out at room temperature.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The following provides a general workflow.

1. Resin Preparation:

-

Start with a suitable solid support (resin), such as Rink Amide resin for C-terminal amide peptides.

-

Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

2. Deprotection:

-

Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin or the growing peptide chain using a solution of piperidine (B6355638) in DMF (typically 20%).

3. Amino Acid Coupling:

-

Activate the carboxyl group of the Fmoc-protected this compound using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

4. Capping (Optional):

-

To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) and a base can be performed.

5. Iterative Cycles:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

-

Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

7. Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Signaling and Metabolic Pathways

Visualizing the biological context of this compound is crucial for understanding its function. The following diagrams, generated using Graphviz, depict its role in L-methionine biosynthesis and the signaling pathway of Interleukin-10.

Caption: L-Methionine biosynthesis pathway highlighting O-Acetyl-L-homoserine.

Caption: The Interleukin-10 (IL-10) signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. L-methionine biosynthesis III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of a novel methionine biosynthetic route via O-phospho-l-homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comparative Analysis of O-Acetyl-L-homoserine and O-Succinyl-L-homoserine in Methionine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetyl-L-homoserine (OAH) and O-Succinyl-L-homoserine (OSH) are pivotal intermediates in the biosynthesis of the essential amino acid L-methionine. Their utilization delineates two distinct metabolic routes: the direct sulfurylation pathway, which employs OAH, and the trans-sulfurylation pathway, which utilizes OSH. This guide provides a comprehensive technical comparison of these two molecules, detailing their physicochemical properties, their respective roles in metabolic pathways, and the kinetic parameters of the key enzymes involved. Furthermore, detailed experimental protocols for the synthesis, purification, and enzymatic analysis of these compounds are presented to facilitate further research and application in drug development and metabolic engineering.

Introduction

Methionine is a crucial amino acid, serving as a building block for proteins and a precursor for other essential metabolites, including S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions. Microorganisms and plants synthesize methionine through various pathways, with the divergence often beginning at the acylation of L-homoserine. This acylation results in either O-Acetyl-L-homoserine or O-Succinyl-L-homoserine, committing the cell to a specific metabolic strategy for sulfur incorporation. Understanding the nuances of these pathways and the properties of their key intermediates is critical for fields ranging from antimicrobial drug discovery to the metabolic engineering of industrial microorganisms for enhanced methionine production.

O-Acetyl-L-homoserine hydrochloride is the acetylated derivative of L-homoserine and is a key player in the direct sulfurylation pathway found in many fungi and some bacteria.[1] In this pathway, the acetyl group of OAH is directly replaced by a sulfide (B99878) ion to form homocysteine. In contrast, O-Succinyl-L-homoserine is an intermediate in the trans-sulfurylation pathway, predominantly found in enteric bacteria like Escherichia coli and Salmonella typhimurium.[1][2] Here, the succinyl group acts as a leaving group in a reaction with cysteine to form cystathionine, which is subsequently converted to homocysteine.

This guide will dissect the core differences between these two vital molecules, providing quantitative data, detailed experimental procedures, and visual representations of the involved biochemical processes.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound and O-Succinyl-L-homoserine is fundamental for their handling, analysis, and application in experimental settings. The following tables summarize their key properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 250736-84-6 | [3] |

| Molecular Formula | C₆H₁₂ClNO₄ | [3] |

| Molecular Weight | 197.62 g/mol | [3] |

| Appearance | Off-white to pale brown solid | [3] |

| Melting Point | 131-138°C | [3] |

| Solubility | Slightly soluble in methanol (B129727) and water | [3] |

| Purity | ≥95% - ≥98% | [3][4] |

Table 2: Physicochemical Properties of O-Succinyl-L-homoserine

| Property | Value | Reference(s) |

| CAS Number | 1492-23-5 | [5] |

| Molecular Formula | C₈H₁₃NO₆ | [5] |

| Molecular Weight | 219.19 g/mol | [5] |

| Appearance | White to off-white solid powder | [1][5] |

| Solubility | Slightly soluble in water | [6] |

| Storage Temperature | -20°C | [5] |

| Purity | ≥98.0% (TLC) | [5] |

Biochemical Pathways

OAH and OSH are central to two distinct pathways for methionine biosynthesis: the direct sulfurylation pathway and the trans-sulfurylation pathway.

The Direct Sulfurylation Pathway (via O-Acetyl-L-homoserine)

This pathway involves the direct incorporation of sulfide into an activated homoserine derivative. It is a more direct route to homocysteine.

The Trans-sulfurylation Pathway (via O-Succinyl-L-homoserine)

This pathway utilizes cysteine as the sulfur donor in a two-step process to form homocysteine.

Comparative Enzyme Kinetics

The efficiency of these pathways is largely determined by the kinetic properties of the enzymes involved. The following tables provide a comparative summary of the available kinetic data for the key enzymes that produce and consume OAH and OSH.

Table 3: Kinetic Parameters of Homoserine O-Acyltransferases

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |

| Homoserine O-acetyltransferase (HAT) | Thermotoga maritima | L-homoserine | 0.23 | 140 | N/A |

| Homoserine O-acetyltransferase (HAT) | Mycobacterium tuberculosis | L-homoserine | 0.45 | 1.2 | N/A |

| Homoserine O-succinyltransferase (HST) | Escherichia coli | L-homoserine | 0.6 | 12.5 | N/A |

| Homoserine O-succinyltransferase (HST) | Escherichia coli | Succinyl-CoA | 0.04 | - | N/A |

Table 4: Kinetic Parameters of O-Acylhomoserine Sulfhydrylases

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |

| O-acetylhomoserine sulfhydrylase (OAHS) | Thermotoga maritima | O-Acetyl-L-homoserine | 8 | 900 | [7] |

| O-acetylhomoserine sulfhydrylase (OAHS) | Lactobacillus plantarum (pH 6.0) | O-Acetyl-L-homoserine | - | - | [8] |

| O-acetylhomoserine sulfhydrylase (OAHS) | Lactobacillus plantarum (pH 7.5) | O-Acetyl-L-homoserine | - | - | [8] |

| O-succinylhomoserine sulfhydrylase (OSHS) | Thioalkalivibrio sulfidiphilus | O-Succinyl-L-homoserine | 72.52 | 29.71 | [9] |

Note: Kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, etc.). The data presented here are for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving OAH and OSH, their synthesis, and the characterization of the enzymes that metabolize them.

Synthesis of this compound (Chemical Method)

This protocol is adapted from established methods for the O-acetylation of hydroxyamino acids.

Materials:

-

L-homoserine

-

Glacial acetic acid

-

Perchloric acid (70%)

-

Acetic anhydride (B1165640)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Glass-stoppered reaction vessel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Preparation of Acetylating Mixture: In a glass-stoppered vessel, combine 10 mL of glacial acetic acid with 0.85 mL of 70% perchloric acid. Cool the mixture in an ice bath.

-

Acetylation Reaction: Slowly add 5 mL of acetic anhydride to the cooled mixture with continuous stirring.

-

Substrate Addition: Dissolve 1 g of L-homoserine in a minimal amount of glacial acetic acid and add it dropwise to the acetylating mixture.

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with continuous stirring.

-

Product Precipitation: Precipitate the this compound by adding an excess of cold diethyl ether.

-

Isolation and Washing: Collect the precipitate by filtration, wash it several times with cold diethyl ether to remove unreacted reagents, and dry it under a vacuum.

-

Purification (Optional): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Enzymatic Synthesis of O-Succinyl-L-homoserine

This protocol describes the enzymatic synthesis of OSH using recombinant homoserine O-succinyltransferase (HST).

Materials:

-

L-homoserine

-

Succinyl-CoA

-

Purified recombinant HST (e.g., from E. coli)

-

HEPES buffer (50 mM, pH 7.5)

-

EDTA

-

Dithiothreitol (DTT)

-

Reaction tubes

-

Incubator

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM L-homoserine, 5 mM Succinyl-CoA, 1 mM EDTA, and 1 mM DTT.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HST enzyme (e.g., 1-5 µM).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for E. coli HST) for a specified duration (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.

-

Product Analysis: Analyze the reaction mixture for the presence and quantity of O-Succinyl-L-homoserine using HPLC or LC-MS/MS.

Purification of Recombinant His-tagged Sulfhydrylase (General Protocol)

This protocol outlines a general procedure for the purification of His-tagged O-acetylhomoserine sulfhydrylase (OAHS) or O-succinylhomoserine sulfhydrylase (OSHS) expressed in E. coli.

Enzyme Activity Assay for Sulfhydrylases

This protocol describes a colorimetric assay to determine the activity of OAHS or OSHS by quantifying the produced homocysteine.

Materials:

-

Purified OAHS or OSHS enzyme

-

O-Acetyl-L-homoserine or O-Succinyl-L-homoserine

-

Sodium sulfide (Na₂S) or methyl mercaptan

-

Pyridoxal 5'-phosphate (PLP)

-

Phosphate buffered saline (PBS) or other suitable buffer

-

Acid ninhydrin (B49086) reagent

-

Glacial acetic acid

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing buffer (e.g., 50 mM PBS, pH 7.0), 10 mM O-acetyl/succinyl-L-homoserine, 5 mM sodium sulfide, and 0.1 mM PLP.

-

Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C). Initiate the reaction by adding a known amount of the purified enzyme.

-

Incubation: Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Color Development: To a portion of the supernatant, add glacial acetic acid and acid ninhydrin reagent. Boil the mixture for 10 minutes.

-

Measurement: Cool the samples and measure the absorbance at 560 nm.

-

Quantification: Determine the amount of homocysteine produced by comparing the absorbance to a standard curve prepared with known concentrations of L-homocysteine. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

HPLC and LC-MS/MS Analysis

HPLC Analysis of OAH/OSH and Homocysteine:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used for underivatized amino acids. For enhanced sensitivity and specificity, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection is often preferred for homocysteine.[10][11][12]

LC-MS/MS Quantification:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for OAH, OSH, and homocysteine are monitored.

-

Quantification: Stable isotope-labeled internal standards are used for accurate quantification.

Conclusion

O-Acetyl-L-homoserine and O-Succinyl-L-homoserine represent a fascinating divergence in the metabolic strategies for methionine biosynthesis. The choice between the direct and trans-sulfurylation pathways has significant implications for the cellular economy of carbon, nitrogen, and sulfur. For researchers in drug development, the enzymes in these pathways, particularly those absent in humans, present attractive targets for novel antimicrobial agents. For metabolic engineers, a deep understanding of the kinetics and regulation of these pathways is essential for rationally designing microbial cell factories for the overproduction of methionine and other valuable chemicals derived from these intermediates. The data and protocols provided in this guide serve as a valuable resource for advancing research in these critical areas.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Purification and characterization of O-acetylserine sulfhydrylase isoenzymes from Datura innoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotechnologymcq.com [biotechnologymcq.com]

- 5. Comparative studies on O-acetylhomoserine sulfhydrylase: physiological role and characterization of the Aspergillus nidulans enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. Frontiers | Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] HPLC Analysis of Homocysteine and Related Compounds | Semantic Scholar [semanticscholar.org]

- 12. Rapid HPLC determination of total homocysteine and other thiols in serum and plasma: sex differences and correlation with cobalamin and folate concentrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of O-Acetyl-L-homoserine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of O-Acetyl-L-homoserine hydrochloride, a key intermediate in microbial methionine biosynthesis.[1][2][3] This document provides a comprehensive overview of the core enzymatic reaction, detailed experimental protocols for enzyme purification and product synthesis, and quantitative data to support laboratory and process development efforts.

Introduction

O-Acetyl-L-homoserine (OAH) is a crucial metabolic intermediate in the methionine biosynthesis pathway found in many bacteria and fungi.[1][2] It is synthesized from L-homoserine and acetyl-CoA in a reaction catalyzed by the enzyme Homoserine O-acetyltransferase (HTA), also known as homoserine transacetylase (EC 2.3.1.31).[2][4] The scientific and commercial interest in OAH stems from its potential as a precursor for the industrial production of L-methionine and other valuable chemicals.[5][6][7][8] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to traditional chemical methods for producing chiral molecules like O-Acetyl-L-homoserine.

The Core Enzymatic Reaction

The synthesis of O-Acetyl-L-homoserine is a transferase reaction where the acetyl group from acetyl-CoA is transferred to the hydroxyl group of L-homoserine, releasing Coenzyme A (CoA).[2][4]

Reaction: Acetyl-CoA + L-homoserine ⇌ CoA + O-Acetyl-L-homoserine[2]

This reaction is a critical step in the methionine metabolic pathway.

Methionine Biosynthesis Pathway

The following diagram illustrates the position of the HTA-catalyzed reaction within the broader context of methionine biosynthesis.

Quantitative Data

The efficiency of the enzymatic synthesis of O-Acetyl-L-homoserine is dependent on the kinetic properties of the Homoserine O-acetyltransferase used. Below is a summary of key quantitative data for HTA from various microorganisms.

| Enzyme Source | Substrate | Km | kcat | kcat/Km | Optimal pH |

| Saccharomyces cerevisiae | L-homoserine | 1.0 mM | - | - | 7.5 |

| Saccharomyces cerevisiae | Acetyl-CoA | 0.027 mM | - | - | 7.5 |

| Mycobacterium tuberculosis | L-homoserine | 328 µM | 44.12 min-1 | 0.134 µM-1min-1 | - |

| Staphylococcus aureus | L-homoserine | - | - | 3.3 x 105 M-1s-1 | - |

| Staphylococcus aureus | Acetyl-CoA | - | - | 4 x 105 M-1s-1 | - |

Data compiled from multiple sources.[2][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Purification of Recombinant Homoserine O-acetyltransferase (HTA)

This protocol is for the expression and purification of a His-tagged HTA from an E. coli expression system.

Methodology:

-

Expression:

-

Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for a His-tagged HTA.[1]

-

Grow the transformed cells in LB medium at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8.[1]

-

Induce protein expression with a final concentration of 0.5 mM IPTG and incubate at a lower temperature, such as 20°C, overnight.[1]

-

-

Purification:

-

Harvest the cells by centrifugation.[1]

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).[1]

-

Lyse the cells by sonication and remove cell debris by centrifugation.[1]

-

Purify the His-tagged HTA from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.[1]

-

Elute the enzyme with a buffer containing a high concentration of imidazole (e.g., 250 mM).[1]

-

Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol) and store at -80°C.[1]

-

In Vitro Enzymatic Synthesis of O-Acetyl-L-homoserine

This protocol describes the batch synthesis of O-Acetyl-L-homoserine using purified HTA.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture containing:

-

L-homoserine (e.g., 10-50 mM)

-

Acetyl-CoA (e.g., 10-50 mM)

-

Purified HTA (concentration to be optimized, e.g., 1-10 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the HTA (e.g., 30°C) for a specified time (e.g., 1-24 hours).[1]

-

-

Monitoring and Termination:

-

The reaction progress can be monitored over time by taking aliquots and analyzing them by HPLC.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.[1]

-

Centrifuge the terminated reaction to precipitate the enzyme and any other insoluble materials.[1]

-

The supernatant containing the O-Acetyl-L-homoserine is then carried forward for purification.

-

Purification of O-Acetyl-L-homoserine and Conversion to Hydrochloride Salt

This protocol outlines a general strategy for the purification of O-Acetyl-L-homoserine from the reaction mixture and its conversion to the hydrochloride salt.

Methodology:

-

Purification:

-

Ion-Exchange Chromatography:

-

Adjust the pH of the supernatant from the enzymatic reaction to a basic pH (e.g., 8.0) to ensure the carboxyl group of O-Acetyl-L-homoserine is deprotonated.

-

Load the sample onto an equilibrated anion-exchange chromatography column.

-

Wash the column with a low-salt buffer to remove unbound impurities.

-

Elute the bound O-Acetyl-L-homoserine using a salt gradient (e.g., 0-1 M NaCl).

-

Collect and pool the fractions containing the product.

-

-

Desalting:

-

Desalt the pooled fractions using a suitable method such as dialysis, gel filtration, or reverse-phase chromatography.

-

-

-

Conversion to Hydrochloride Salt:

-

Lyophilize the purified O-Acetyl-L-homoserine to obtain a solid.

-

Dissolve the solid in a minimal amount of a suitable solvent.

-

Add a stoichiometric amount of hydrochloric acid.

-

Precipitate the this compound by adding a non-polar solvent such as diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Conclusion

The enzymatic synthesis of this compound represents a powerful and specific method for the production of this valuable biochemical. By leveraging the catalytic efficiency of Homoserine O-acetyltransferase, researchers can achieve high yields of the desired L-isomer under mild reaction conditions. The protocols and data presented in this guide provide a solid foundation for the development and optimization of both laboratory-scale synthesis and larger-scale bioproduction processes. Further research into the discovery and engineering of novel HTAs with enhanced stability and activity will continue to advance the utility of this enzymatic approach.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of small molecules targeting homoserine acetyl transferase from Mycobacterium tuberculosis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

O-acetyl-L-homoserine Sulfhydrylase: A Comprehensive Technical Guide on its Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

O-acetyl-L-homoserine sulfhydrylase (OAHS), also known as homocysteine synthase, is a critical pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a central role in the biosynthesis of methionine in a wide range of bacteria, fungi, and plants. It catalyzes the direct sulfhydrylation of O-acetyl-L-homoserine (OAH) using sulfide (B99878) to produce L-homocysteine, a direct precursor to methionine. This pathway serves as a primary route for sulfur assimilation and methionine synthesis, distinct from the more complex transsulfuration pathway. The unique presence and essentiality of this pathway in many microorganisms, contrasted with its absence in mammals, positions OAHS as a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the OAHS mechanism of action, supported by kinetic data, detailed experimental protocols, and visualizations of the core biochemical processes.

Methionine Biosynthesis Pathways: The Role of OAHS

Organisms have evolved two primary pathways for the synthesis of homocysteine: the direct sulfhydrylation pathway and the transsulfuration pathway.

-

Direct Sulfhydrylation Pathway: This pathway, utilized by most bacteria and fungi, involves a single enzymatic step to produce homocysteine.[1][2] OAHS catalyzes the γ-substitution reaction where the acetyl group of O-acetyl-L-homoserine is replaced by a sulfhydryl group from hydrogen sulfide (H₂S).[1][3]

-

Transsulfuration Pathway: Predominantly found in certain γ-proteobacteria and eukaryotes, this multi-step pathway involves the transfer of the sulfur atom from cysteine to an activated homoserine backbone.[1][2] Key enzymes in this route include cystathionine (B15957) γ-synthase (CGS) and cystathionine β-lyase (CBL).[2]

The choice between these pathways is organism-dependent. The direct sulfhydrylation pathway is more atom-economical and is a key focus for antimicrobial drug design due to its prevalence in pathogenic microbes.

The Core Catalytic Mechanism of OAHS

OAHS is a classic example of a PLP-dependent enzyme that catalyzes a γ-substitution reaction. The versatility of the PLP cofactor is central to the enzyme's function, primarily through its ability to act as an "electron sink," stabilizing carbanionic intermediates that would otherwise be highly unstable.[4][5] The catalytic cycle proceeds through several key stages, consistent with a Ping Pong Bi Bi kinetic mechanism.[2]

-

Transaldimination (Formation of External Aldimine): The catalytic cycle begins with the PLP cofactor covalently bound to an active site lysine (B10760008) residue via a Schiff base, known as the internal aldimine (I).[2] The substrate, O-acetyl-L-homoserine, enters the active site and its α-amino group displaces the lysine's ε-amino group in a transaldimination reaction. This forms a new Schiff base between the substrate and PLP, called the external aldimine (III).[2]

-

α-Proton Abstraction and γ-Elimination: A general base in the active site abstracts the α-proton from the substrate. The resulting negative charge is delocalized into the conjugated π-system of the PLP cofactor, forming a resonance-stabilized quinonoid intermediate (IV).[6] This is followed by the elimination of the γ-substituent (acetate), leading to the formation of a vinylglycine intermediate (VI).[5][6]

-

Nucleophilic Attack by Sulfide: The second substrate, hydrogen sulfide (H₂S), enters the active site. As a potent nucleophile, the bisulfide ion (HS⁻) attacks the Cγ carbon of the vinylglycine intermediate.[7][8]

-

Reprotonation and Product Release: The resulting carbanion is reprotonated at the Cα position, and a final transaldimination reaction with the active site lysine residue releases the product, L-homocysteine, and regenerates the internal aldimine, preparing the enzyme for the next catalytic cycle.

A notable exception to this mechanism exists in Wolinella succinogenes, where the enzyme MetY utilizes a protein thiocarboxylate as the sulfur source instead of free sulfide, demonstrating evolutionary adaptation in the methionine biosynthesis pathway.[1][9]

Quantitative Data: Kinetic Parameters of OAHS

The catalytic efficiency of OAHS varies across different species. A summary of key kinetic parameters provides insight into the enzyme's substrate affinity and turnover rate, which is crucial for comparative studies and inhibitor design.

| Organism | Substrate(s) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes / Reference |

| Thermotoga maritima | O-acetyl-L-homoserine | 0.8 ± 0.1 | 900 (apparent) | 1.1 x 10⁶ | Highly active at optimal temp (70°C).[3][10] |

| Hydrogen Sulfide | 0.09 ± 0.01 | - | - | [3] | |

| Methanosarcina thermophila | O-acetyl-L-serine | - | - | - | Exhibits positive cooperativity.[11] |

| Sulfide | 0.5 ± 0.08 | - | - | [11] | |

| Clostridioides difficile | O-acetyl-L-homoserine | 3.0 ± 0.2 | 100 ± 5 | 3.3 x 10⁴ | Inhibited by L-methionine.[3] |

| Hydrogen Sulfide | 0.13 ± 0.01 | - | - | [3] | |

| Saccharomyces cerevisiae | O-acetyl-L-homoserine | 1.2 | - | - | Also shows O-acetylserine sulfhydrylase activity.[12][13] |

| O-acetyl-L-serine | 10.0 | - | - | [13] | |

| Lactobacillus plantarum | O-acetyl-L-homoserine | 1.05 ± 0.08 | 13.0 ± 0.3 | 1.2 x 10⁴ | Optimal activity at acidic pH.[2] |

| Hydrogen Sulfide | 0.04 ± 0.01 | - | - | [2] |

Note: Kinetic parameters are often determined under varying conditions (pH, temperature), which can affect absolute values. Data is compiled from multiple sources for comparison.

Experimental Protocols

Characterizing OAHS involves several standard biochemical and molecular biology techniques. Below are representative protocols for the expression, purification, and activity assay of a recombinant OAHS enzyme.

Experimental Workflow for OAHS Characterization

A typical research workflow for investigating a novel OAHS enzyme is outlined below. This process ensures a systematic characterization from the genetic level to detailed biochemical analysis.

Protocol: Recombinant OAHS Purification

This protocol describes the purification of a His-tagged OAHS enzyme expressed in E. coli.

-

Cell Culture and Expression: Grow E. coli cells (e.g., BL21(DE3)) harboring the OAHS expression plasmid in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at 20°C for 16-18 hours.

-

Harvesting and Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 40 µM PLP). Lyse cells via sonication or French press.[14]

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 min at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM imidazole, 40 µM PLP) to remove non-specifically bound proteins.

-

Elution: Elute the bound OAHS protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 40 µM PLP).

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein fractions to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 40 µM PLP) using dialysis or a desalting column.

-

Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using the Bradford assay or by measuring absorbance at 280 nm.[15] Store the purified enzyme at -80°C.

Protocol: Spectrophotometric Activity Assay

This assay measures the rate of homocysteine production. The free thiol group of homocysteine reacts with ninhydrin (B49086) under acidic conditions to produce a colored product that can be quantified by measuring its absorbance at 560 nm.[14][15]

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.8.

-

Substrate 1 (OAH): 100 mM O-acetyl-L-homoserine in water.

-

Substrate 2 (Sulfide): 100 mM Na₂S in water (prepare fresh).

-

Stop Solution: Glacial acetic acid.

-

Ninhydrin Reagent: 250 mg ninhydrin dissolved in 6 ml acetic acid and 4 ml concentrated HCl.

-

-

Assay Procedure:

-

Pre-warm the assay buffer and substrates to the desired reaction temperature (e.g., 37°C).

-

In a microcentrifuge tube, prepare the reaction mixture:

-

850 µL Assay Buffer

-

50 µL of 100 mM OAH

-

50 µL of 100 mM Na₂S

-

-

Initiate the reaction by adding 50 µL of purified OAHS enzyme solution (concentration should be optimized to ensure linearity over the time course).

-

Incubate the reaction for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding 100 µL of glacial acetic acid.

-

Add 1 mL of the ninhydrin reagent, vortex, and boil for 10 minutes.

-

Cool the samples on ice and measure the absorbance at 560 nm using a spectrophotometer.

-

-

Quantification: Create a standard curve using known concentrations of L-homocysteine to determine the amount of product formed. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

Conclusion and Future Directions

O-acetyl-L-homoserine sulfhydrylase is a well-characterized enzyme essential for methionine biosynthesis in many microorganisms. Its PLP-dependent catalytic mechanism, involving a γ-substitution via a vinylglycine intermediate, is a fascinating example of enzymatic catalysis. The absence of this direct sulfhydrylation pathway in humans underscores its value as a target for developing selective antimicrobial drugs. Further research into the structural dynamics of OAHS, particularly the transition between open and closed conformations, and the characterization of enzymes from diverse pathogenic species will be instrumental in designing potent and specific inhibitors for therapeutic applications.

References

- 1. A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Biocatalytic Application of a PLP-Dependent Amino Acid γ-Substitution Enzyme that Catalyzes C-C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. O-Acetyl-L-homoserine sulfhydrylase from Thermotoga maritima has five enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-Acetylserine Sulfhydrylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. O-acetylserine and O-acetylhomoserine sulfhydrylase of yeast; studies with methionine auxotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

Methodological & Application

Quantifying O-Acetyl-L-homoserine hydrochloride using HPLC: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of O-Acetyl-L-homoserine hydrochloride using High-Performance Liquid Chromatography (HPLC). O-Acetyl-L-homoserine is a key intermediate in the biosynthesis of methionine in various organisms, including bacteria and fungi, and its accurate quantification is crucial for research in metabolic engineering, drug development, and microbial physiology.[1][2][3]

Due to the lack of a significant native chromophore, direct UV detection of O-Acetyl-L-homoserine is challenging.[4] This protocol employs a pre-column derivatization step to attach a UV-active moiety to the molecule, enabling sensitive and reliable quantification by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

HPLC grade acetonitrile (B52724) (ACN)

-

HPLC grade methanol (B129727)

-

Ultrapure water (18.2 MΩ·cm)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Boric acid buffer (0.4 M, pH 10.4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Syringe filters (0.22 µm)

Instrumentation

A standard HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Preparation of Solutions

-

Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in acetonitrile.

-

Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and bring the final volume to 50 mL with 0.4 M boric acid buffer (pH 10.4). This solution should be prepared fresh daily and protected from light.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix.

-

For Aqueous Samples: Filter the sample through a 0.22 µm syringe filter prior to derivatization.

-

For Biological Matrices (e.g., cell culture supernatant, plasma):

-

To 100 µL of the sample, add 400 µL of cold methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of ultrapure water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter.

-

Pre-column Derivatization

-

In an autosampler vial, mix 50 µL of the standard or prepared sample with 50 µL of the OPA/3-MPA derivatization reagent.

-

Allow the reaction to proceed for 2 minutes at room temperature.

-

Inject a defined volume (e.g., 10 µL) of the mixture onto the HPLC system.

HPLC Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 337 nm |

| Injection Volume | 10 µL |

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized O-Acetyl-L-homoserine standards against their corresponding concentrations.

-

Quantification: Determine the concentration of O-Acetyl-L-homoserine in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. These values should be experimentally verified during method validation.

| Parameter | Expected Value |

| Limit of Detection (LOD) | ~0.5 µM |

| Limit of Quantification (LOQ) | ~1.5 µM |

| Linearity (r²) | > 0.998 |

| Precision (%RSD) | < 5% |

| Recovery | 90-110% |

Visualizations

Caption: Experimental workflow for the quantification of O-Acetyl-L-homoserine.

References

Protocol for the Extraction of O-Acetyl-L-homoserine hydrochloride from E. coli Fermentation Broth

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthesis of L-methionine in microorganisms.[1][2] Its availability is a critical factor in the development of novel antibiotics and in the industrial production of L-methionine and its derivatives. This document provides a detailed protocol for the extraction and purification of O-Acetyl-L-homoserine hydrochloride from the fermentation broth of genetically engineered Escherichia coli. The protocol is designed to yield a high-purity product suitable for research and preclinical studies.

The production of OAH in E. coli is typically achieved through metabolic engineering, which involves the knockout of genes in competing metabolic pathways and the overexpression of key enzymes to channel metabolic flux towards OAH synthesis.[3][4] This protocol outlines the downstream processing steps required to isolate and purify OAH from the complex fermentation supernatant.

Data Presentation

The following table summarizes the expected yield and purity at each stage of the extraction and purification process.

| Purification Step | Typical Recovery (%) | Purity (%) |

| Clarified Supernatant | 100 | ~5-10 |

| Anion Exchange Chromatography | 85-95 | >80 |

| Preparative RP-HPLC | 70-80 | >98 |

| Crystallization | 90-95 | >99.5 |

| Overall Yield | 53-72 | >99.5 |

Experimental Protocols

Pre-Purification: Cell Removal and Supernatant Clarification

This initial step aims to separate the E. coli cells and other large debris from the fermentation broth containing the secreted O-Acetyl-L-homoserine.

Materials:

-

Fermentation broth from OAH-producing E. coli culture

-

High-speed refrigerated centrifuge

-

0.22 µm sterile filters

Protocol:

-

Harvest the E. coli culture by centrifugation at 10,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant, which contains the O-Acetyl-L-homoserine.

-

To remove any remaining cells and larger particulate matter, filter the supernatant through a 0.22 µm sterile filter.

-

The clarified supernatant is now ready for chromatographic purification.

Primary Purification: Anion Exchange Chromatography

This step utilizes a strong anion exchange resin to capture and concentrate O-Acetyl-L-homoserine from the clarified supernatant. At a neutral to slightly basic pH, OAH will have a net negative charge and bind to the positively charged resin.[5]

Materials:

-

Q-Sepharose Fast Flow resin[6]

-

Chromatography column

-

Peristaltic pump or chromatography system

-

Binding Buffer: 20 mM Tris-HCl, pH 8.0

-

Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

-

pH meter and conductivity meter

Protocol:

-

Column Packing and Equilibration:

-

Pack a chromatography column with Q-Sepharose Fast Flow resin according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.

-

-

Sample Loading:

-

Adjust the pH of the clarified supernatant to 8.0 with NaOH.

-

Load the pH-adjusted supernatant onto the equilibrated column at a flow rate of 1-2 CV/hour.

-

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer to remove unbound and weakly bound impurities.

-

-

Elution:

-

Elute the bound O-Acetyl-L-homoserine with a linear gradient of 0-100% Elution Buffer over 10 CV.

-

Collect fractions and monitor the eluate for the presence of OAH using a suitable analytical method (e.g., HPLC).

-

-

Fraction Pooling:

-

Pool the fractions containing the highest concentration of O-Acetyl-L-homoserine.

-

Polishing Step: Preparative Reverse-Phase HPLC

This high-resolution step is designed to separate O-Acetyl-L-homoserine from any remaining impurities, yielding a highly pure product.

Materials:

-

Preparative C18 HPLC column (e.g., 20 x 250 mm, 10 µm)

-

Preparative HPLC system with a UV detector

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (B52724)

-

0.22 µm filters

Protocol:

-

Sample Preparation:

-

Combine the OAH-containing fractions from the anion exchange step.

-

If necessary, concentrate the pooled fractions under vacuum.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Chromatography:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample onto the column.

-

Elute with a linear gradient of 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the O-Acetyl-L-homoserine peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity.

-

Final Product Formulation: Crystallization of this compound

This final step converts the purified O-Acetyl-L-homoserine into its stable hydrochloride salt and obtains the final product in a crystalline form.

Materials:

-

Pooled pure fractions from RP-HPLC

-

Concentrated HCl

-

Ethanol, absolute

-

Diethyl ether

-

Rotary evaporator

-

Lyophilizer (optional)

Protocol:

-

Solvent Removal and Acidification:

-

Remove the acetonitrile and water from the pooled HPLC fractions using a rotary evaporator.

-